molecular formula C6H8BrNOS B2625812 2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol CAS No. 2228788-36-9

2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol

Cat. No.: B2625812
CAS No.: 2228788-36-9
M. Wt: 222.1
InChI Key: MZSXNNMHFRPNNK-UHFFFAOYSA-N
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Description

2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol is a heterocyclic compound containing a thiazole ring substituted with a bromine atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol typically involves the bromination of a thiazole precursor followed by the introduction of a hydroxyl group. One common method involves the reaction of 2-aminothiazole with bromine to form 2-bromo-1,3-thiazole. This intermediate is then reacted with acetone in the presence of a base to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction Reactions: The bromine atom can be reduced to form a hydrogen-substituted thiazole.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Various substituted thiazoles depending on the nucleophile used.

    Oxidation: Ketones or aldehydes.

    Reduction: Hydrogen-substituted thiazoles.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol involves its interaction with biological targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in binding to active sites and modulating biological activity. The compound can inhibit enzyme activity by forming covalent bonds with nucleophilic residues in the active site .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-1,3-thiazol-2-yl)propan-2-ol
  • 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol

Uniqueness

2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol is unique due to the specific position of the bromine atom and hydroxyl group on the thiazole ring, which influences its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development .

Properties

IUPAC Name

2-(2-bromo-1,3-thiazol-4-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNOS/c1-6(2,9)4-3-10-5(7)8-4/h3,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSXNNMHFRPNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CSC(=N1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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